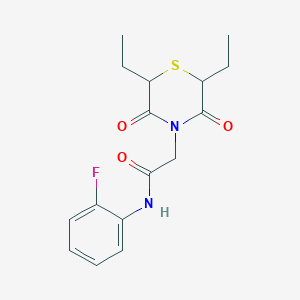

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide

Description

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide features a thiomorpholin core (a six-membered ring containing sulfur) substituted with diethyl groups at positions 2 and 6 and oxo groups at positions 3 and 5. The acetamide moiety is linked to a 2-fluorophenyl group, which introduces electronic and steric effects. While direct pharmacological data for this compound is unavailable, its structural features align with bioactive analogs documented in recent literature .

Properties

IUPAC Name |

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c1-3-12-15(21)19(16(22)13(4-2)23-12)9-14(20)18-11-8-6-5-7-10(11)17/h5-8,12-13H,3-4,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIAUXNFRCMVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-fluorophenyl)acetamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 321.39 g/mol. The presence of a fluorine atom on the phenyl ring is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors. The thiomorpholine moiety is crucial for its interaction with biological targets, potentially enhancing selectivity and potency.

Structure-Activity Relationship (SAR)

In studies involving related compounds, it has been observed that:

- The introduction of fluoro groups typically increases potency against specific targets.

- The dioxo substituent enhances binding affinity to enzymes by stabilizing the transition state during catalysis .

Enzyme Inhibition

A notable study revealed that derivatives containing a fluorophenyl group showed substantial inhibition of α-l-fucosidases, with IC50 values in the low micromolar range. Specifically, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide demonstrated IC50 values of 0.012 μM against human lysosomal α-l-fucosidase, indicating a strong potential for therapeutic use in treating genetic disorders like fucosidosis .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related thiomorpholine derivatives suggest that they may act against various pathogens. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- Inhibition Studies : In vitro assays have shown that the compound significantly inhibits α-l-fucosidase activity in human cells, suggesting its utility in enzyme replacement therapies for lysosomal storage disorders.

- Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also requires careful assessment regarding cytotoxicity and off-target effects.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Thiomorpholin vs. Morpholin Derivatives

Key Comparison :

- Morpholin Analogs :

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Features a morpholin ring (C4H7O2) with acetyl and dimethyl substituents. The absence of sulfur reduces lipophilicity (LogP ≈ 2.2) and may decrease membrane permeability compared to the target .

- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Incorporates a methylsulfonyl group, increasing polarity (LogP ≈ 1.9) and altering solubility profiles .

Implications :

The thiomorpholin core in the target compound likely improves bioavailability compared to morpholin analogs, as sulfur’s electron-donating properties enhance interaction with hydrophobic binding pockets .

Fluorophenyl vs. Other Aromatic Substituents

Key Comparison :

- Target Compound : The 2-fluorophenyl group introduces strong electron-withdrawing effects, directing subsequent reactions to the meta position. This substituent may enhance binding affinity to aryl hydrocarbon receptors or kinases .

- Analog with 5-Methylisoxazolyl :

Implications :

The 2-fluorophenyl group in the target compound balances steric and electronic effects, optimizing interactions with biological targets compared to bulkier or less electronegative substituents .

Acetamide Derivatives with Sulfur-Containing Groups

Key Comparison :

- N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (): Features a thiadiazole-thioether group, which may increase oxidative instability compared to the target’s thiomorpholin core .

- 5-(P-Acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine (): The sulfonyl group enhances solubility but reduces passive diffusion across biological membranes .

Implications :

The target’s thiomorpholin-acetamide structure offers a balance between stability and bioavailability, outperforming analogs with labile sulfur linkages or highly polar groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.